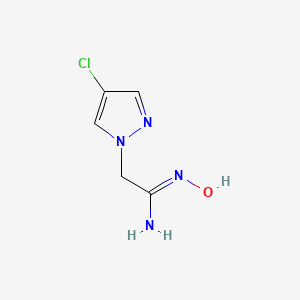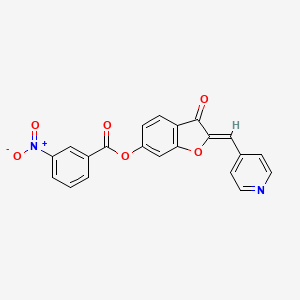
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the inhibition of several enzymes and pathways that play a crucial role in cancer progression and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and induce apoptosis in cancer cells. Moreover, it has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide have been extensively studied. This compound has been found to modulate several signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which play a crucial role in cancer progression. Moreover, it has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide for lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the limitations of this compound include its poor solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
Several future directions can be explored to further investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. These include the development of more stable and soluble analogs of this compound, the investigation of its efficacy in vivo using animal models, and the exploration of its potential applications in combination with other anticancer drugs. Moreover, the identification of the specific molecular targets of this compound can provide valuable insights into its mechanism of action and aid in the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the reaction of 4-chloropyrazole with hydroxylamine hydrochloride and ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of the target compound in good yields.
Applications De Recherche Scientifique
Several studies have been conducted to investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYSUGAEDFDVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)





![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2924409.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2924413.png)
![2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine](/img/structure/B2924415.png)

![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)